Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)

1-Acetyl-2-pyrrolidone is a versatile organic compound characterized by its pyrrolidone backbone and acetyl functional group. This structure imparts favorable solubility in both polar and nonpolar solvents, making it useful in a range of chemical and pharmaceutical applications. Its reactivity as an intermediate enables its use in synthesizing heterocyclic compounds, agrochemicals, and specialty polymers. The compound exhibits stability under standard conditions, facilitating handling and storage. Additionally, its compatibility with various reaction conditions enhances its utility in fine chemical synthesis. Researchers value 1-acetyl-2-pyrrolidone for its balanced properties, which support efficient derivatization and functionalization in complex organic transformations.
1-Acetyl-2-pyrrolidone structure
1-Acetyl-2-pyrrolidone structure
Product name:1-Acetyl-2-pyrrolidone
CAS No:932-17-2
MF:C6H9NO2
Molecular Weight:127.141161680222
MDL:MFCD00014101
CID:811052
PubChem ID:87562872

1-Acetyl-2-pyrrolidone 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinone,1-acetyl-
    • 1-ACETYL-2-PYRROLIDONE
    • 1-acetylpyrrolidin-2-one
    • N-Acetyl-2-pyrrolidone
    • 2-Pyrrolidinone, 1-acetyl-
    • N-Acetylpyrrolidone
    • N-Acetyl-2-pyrrolidinone
    • YLHUPYSUKYAIBW-UHFFFAOYSA-N
    • 1-acetyl-2-oxopyrrolidine
    • N-Acetylpyrrolidon
    • NSC50334
    • N-acetylpyrrolidinone
    • N-Acetylpyrrolidin-2-one
    • WLN: T5NVTJ AV1
    • 1-Acetyl-2-pyrrolidinone #
    • 1-Acetyl-2-pyrrolidinone (ACI)
    • 1-Acetylpyrrolidone
    • N-Acetyl-α-pyrrolidinone
    • N-Acetyl-α-pyrrolidone
    • N-Acetylbutyrolactam
    • NSC 50334
    • CS-0186313
    • NS00039534
    • SCHEMBL185461
    • DTXSID30239321
    • CHEMBL12223
    • 1-Acetyl-2-pyrrolidone , 95%
    • AS-59407
    • 5-21-06-00357 (Beilstein Handbook Reference)
    • H11367
    • BRN 0002625
    • NSC-50334
    • A1418
    • AI3-32424
    • 932-17-2
    • InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
    • DB-057381
    • MFCD00014101
    • EINECS 213-248-1
    • YLHUPYSUKYAIBW-UHFFFAOYSA-
    • UNII-DL2S7T2BKP
    • AKOS006228225
    • SY053592
    • DL2S7T2BKP
    • 1-Acetyl-2-pyrrolidone
    • MDL: MFCD00014101
    • インチ: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
    • InChIKey: YLHUPYSUKYAIBW-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CCCC1=O
    • BRN: 0002625

計算された属性

  • 精确分子量: 127.06300
  • 同位素质量: 127.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • 互变异构体数量: 2
  • Surface Charge: 0
  • トポロジー分子極性表面積: 37.4

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1,15 g/cm3
  • Boiling Point: 231°C(lit.)
  • フラッシュポイント: 110.7°C
  • Refractive Index: 1.4810-1.4850
  • PSA: 37.38000
  • LogP: 0.09320
  • Solubility: 未確定

1-Acetyl-2-pyrrolidone Security Information

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39
  • RTECS号:UY5717000
  • Risk Phrases:R36/37/38

1-Acetyl-2-pyrrolidone 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

1-Acetyl-2-pyrrolidone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
AS-59407-10MG
1-acetylpyrrolidin-2-one
932-17-2 >97%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-59407-25G
1-acetylpyrrolidin-2-one
932-17-2 >97%
25g
£399.00 2025-02-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1418-25G
1-Acetyl-2-pyrrolidone
932-17-2 >98.0%(GC)
25g
¥1350.00 2024-04-15
eNovation Chemicals LLC
D748133-100g
1-ACETYL-2-PYRROLIDONE
932-17-2 98.0%
100g
$155 2024-06-07
TRC
A192325-500mg
1-Acetyl-2-pyrrolidone
932-17-2
500mg
$ 65.00 2022-06-08
Chemenu
CM344009-25g
1-Acetyl-2-pyrrolidone
932-17-2 95%+
25g
$77 2024-07-19
1PlusChem
1P003ED1-5g
1-ACETYL-2-PYRROLIDONE
932-17-2 97%
5g
$14.00 2025-02-19
1PlusChem
1P003ED1-100g
1-ACETYL-2-PYRROLIDONE
932-17-2 97%
100g
$84.00 2025-02-19
Ambeed
A826300-5g
1-Acetylpyrrolidin-2-one
932-17-2 97%
5g
$22.0 2025-03-18
eNovation Chemicals LLC
D748133-10g
1-ACETYL-2-PYRROLIDONE
932-17-2 98.0%
10g
$65 2025-02-20

1-Acetyl-2-pyrrolidone 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ;  18 h, 100 °C
Reference
Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams
Babu, Beneesh P.; Endo, Yoshinori; Baeckvall, Jan-E., Chemistry - A European Journal, 2012, 18(37), 11524-11527

Synthetic Circuit 2

Reaction Conditions
1.1 2 h, reflux
Reference
A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines
John, Jeremy M.; Bergens, Steven H., Angewandte Chemie, 2011, 50(44), 10377-10380

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Bismuth oxide (Bi2O3) ,  Iron oxide (Fe2O3) ,  Copper oxide (CuO) ,  Silver oxide (Ag2O) Solvents: Water ;  rt → 180 °C; 0.125 h, 180 °C
Reference
Production method of 1-acetyl-2-pyrrolidone
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 2 h, reflux; reflux → rt
Reference
Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ;  30 min, rt
Reference
Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational study
Zhou, Meng; Balcells, David; Parent, Alexander R.; Crabtree, Robert H.; Eisenstein, Odile, ACS Catalysis, 2012, 2(2), 208-218

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Sodium perchlorate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile
Reference
Anodic oxidation of amides and lactams using N-hydroxyphthalimide as a mediator
Masui, Masaichiro; Hara, Seijiro; Ozaki, Shigeko, Chemical & Pharmaceutical Bulletin, 1986, 34(3), 975-9

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 - 25 °C; 30 min, 10 - 25 °C
1.2 Solvents: Water ;  30 min, rt
Reference
Green preparation of 4-amino-1-butanol and its N-protected derivative
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Acetyl chloride ;  2 h, reflux
Reference
Photocatalytic oxidations of lactams and N-acylamines
Tantayanon, Supawan, 1982, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cupric chloride ,  Hydrochloric acid ,  Oxygen Catalysts: Palladium Solvents: Acetonitrile ,  Water
Reference
Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams
Doan, Huynh Dong; Gore, Jacques; Vatele, Jean-Michel, Tetrahedron Letters, 1999, 40(37), 6765-6768

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  1.5 h, reflux
Reference
Rhodanine derivatives as novel inhibitors of PDE4
Irvine, Mark W.; Patrick, Graham L.; Kewney, Justin; Hastings, Stuart F.; MacKenzie, Simon J., Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodobenzene diacetate Solvents: Nitromethane ,  Decane ;  30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
Reference
Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol
Zhao, Yi; Ang, Jascelyn Qian Lin; Ng, Angela Wan Ting; Yeung, Ying-Yeung, RSC Advances, 2013, 3(43), 19765-19768

Synthetic Circuit 12

Reaction Conditions
1.1 5 h, reflux
Reference
Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents
Wang, Tiantian; Dong, Shiyang; Chen, Xiaodong; Qian, Kun; Wang, Huayu; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329

Synthetic Circuit 13

Reaction Conditions
Reference
Product class 10: γ-Lactams and larger ring lactams
Smith, M. B., Science of Synthesis, 2005, 21, 647-711

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  2 h, reflux
Reference
Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds
Tian, Fengtao; Yao, Dongmei; Liu, Yuanyuan; Xie, Fang; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2010, 352, 1841-1845

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ;  48 h, 1000 psi, 100 °C
Reference
Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino Esters
Xu, Hongyu; Jia, Li, Organic Letters, 2003, 5(21), 3955-3957

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Palladium diiodide ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  20 h, 50 bar, 105 °C
Reference
Palladium-Catalyzed Hydroamidocarbonylation of Olefins to Imides
Li, Haoquan; Dong, Kaiwu; Neumann, Helfried; Beller, Matthias, Angewandte Chemie, 2015, 54(35), 10239-10243

Synthetic Circuit 17

Reaction Conditions
1.1 2 h, reflux
Reference
Transition metal complex catalysts and processes for the hydrogenation of amides
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, reflux
Reference
Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling
Jung, Kwan-Young; Samadani, Ramin; Chauhan, Jay; Nevels, Kerrick; Yap, Jeremy L.; et al, Organic & Biomolecular Chemistry, 2013, 11(22), 3706-3732

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ,  Water ;  1 h, 55 °C
Reference
Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen Peroxide
Kon, Yoshihiro; Tanaka, Shinji; Nakashima, Takuya; Sato, Kazuhiko; Shimada, Hiromichi, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756

1-Acetyl-2-pyrrolidone Raw materials

1-Acetyl-2-pyrrolidone Preparation Products

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